4-Methyl-1H-1,2,3-triazol-5-amine
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Overview
Description
4-Methyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-1H-1,2,3-triazol-5-amine involves the reaction of thiourea, dimethyl sulfate, and hydrazides in the presence of potassium carbonate in water. This one-pot synthesis follows green chemistry principles, including atom economy and the use of safer solvents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The focus is on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or the substituents attached to it.
Substitution: The compound can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized triazole derivatives, while substitution reactions can produce a wide range of substituted triazoles.
Scientific Research Applications
4-Methyl-1H-1,2,3-triazol-5-amine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-1H-1,2,3-triazol-5-amine involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it has been shown to exhibit cytotoxic activity against certain cancer cell lines by inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole compound with similar structural features but different chemical properties and applications.
3-Methyl-1H-1,2,4-triazol-5-amine: A closely related compound with a different substitution pattern on the triazole ring.
1,2,3-Triazole: A tautomeric form of triazole with distinct chemical behavior and uses.
Uniqueness
4-Methyl-1H-1,2,3-triazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-2H-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4/c1-2-3(4)6-7-5-2/h1H3,(H3,4,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHJJQGHAWTUQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNN=C1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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